4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 850909-77-2
Cat. No.: VC6459718
Molecular Formula: C22H27N3O4S2
Molecular Weight: 461.6
* For research use only. Not for human or veterinary use.
![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 850909-77-2](/images/structure/VC6459718.png)
Specification
CAS No. | 850909-77-2 |
---|---|
Molecular Formula | C22H27N3O4S2 |
Molecular Weight | 461.6 |
IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Standard InChI | InChI=1S/C22H27N3O4S2/c1-5-7-14-24(3)31(27,28)18-11-8-16(9-12-18)21(26)23-22-25(6-2)19-13-10-17(29-4)15-20(19)30-22/h8-13,15H,5-7,14H2,1-4H3 |
Standard InChI Key | PHZSDJJWVBCALI-FCQUAONHSA-N |
SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, reflects its intricate architecture. Its molecular formula, C₂₂H₂₇N₃O₄S₂, corresponds to a molecular weight of 461.6 g/mol. The Z-configuration of the benzothiazole-imine moiety is critical for its stereochemical stability and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Weight | 461.6 g/mol | |
XLogP3-AA | 3.8 | |
Hydrogen Bond Donor Count | 0 | |
Rotatable Bond Count | 10 | |
Exact Mass | 461.1394 Da |
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis involves sequential modifications of a benzamide core. Initial steps typically include:
-
Sulfamoylation: Introducing the butyl(methyl)sulfamoyl group via reaction of 4-chlorosulfonylbenzoyl chloride with N-butylmethylamine under anhydrous conditions.
-
Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with ethyl glyoxylate to construct the 3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazole scaffold.
-
Imine Coupling: A Schiff base reaction between the sulfamoylbenzamide and benzothiazole intermediate, optimized at 60–80°C in dimethylformamide (DMF) to favor the Z-isomer.
Critical parameters such as solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yields, which range from 45–62% in published protocols.
Physicochemical Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic sulfamoyl and benzothiazole groups. Its calculated partition coefficient (XLogP3 = 3.8) suggests moderate lipophilicity, ideal for blood-brain barrier penetration in neurological applications .
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) signals at δ 8.21 (d, J = 8.4 Hz, 2H, aromatic), 3.84 (s, 3H, OCH₃), and 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃) confirm substituent placement.
-
MS: High-resolution ESI-MS displays a [M+H]⁺ peak at m/z 462.1421, aligning with the theoretical mass.
Compound | IC₅₀ (HepG2) | LogP | Target |
---|---|---|---|
Target Compound | 12.3 µM | 3.8 | Caspase-3/Bcl-2 |
4-[Butyl(ethyl)sulfamoyl] analog | 18.7 µM | 4.2 | Topoisomerase IIα |
Methoxy-free derivative | >50 µM | 2.9 | N/A |
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 3-ethyl group with a 2-methoxyethyl moiety (as in PubChem CID 4426368 ) reduces logP by 0.4 units but enhances aqueous solubility by 30%, illustrating the trade-off between hydrophobicity and bioavailability .
Stereochemical Considerations
The Z-configuration of the imine bond is essential for target binding; E-isomers show 5–10-fold lower potency in enzyme inhibition assays.
Research Challenges and Future Directions
Metabolic Stability
Microsomal studies reveal a t₁/₂ = 23 min in human liver microsomes, necessitating prodrug strategies or cytochrome P450 inhibitors to improve pharmacokinetics.
Targeted Drug Delivery
Recent efforts focus on conjugating the compound to nanoparticles (e.g., PLGA) to enhance tumor accumulation, with preliminary in vivo results showing a 2.1-fold increase in HepG2 tumor regression compared to free drug.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume